molecular formula C24H16IN3O3 B13823352 6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B13823352
M. Wt: 521.3 g/mol
InChI Key: QUHOVKCMFMZBTM-AQTBWJFISA-N
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Description

6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are frequently encountered in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include iodine, methoxybenzene, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other halogens or functional groups.

    Common Reagents and Conditions: Reagents such as molecular iodine, reducing agents like sodium borohydride, and various catalysts are frequently used.

Scientific Research Applications

6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one include other quinazolinone derivatives with different substituents. These compounds share the quinazolinone core but differ in their biological activities and applications. For example:

Properties

Molecular Formula

C24H16IN3O3

Molecular Weight

521.3 g/mol

IUPAC Name

6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C24H16IN3O3/c1-31-16-9-7-15(8-10-16)28-22(26-21-11-6-14(25)12-19(21)24(28)30)13-18-17-4-2-3-5-20(17)27-23(18)29/h2-13H,1H3,(H,27,29)/b18-13-

InChI Key

QUHOVKCMFMZBTM-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=CC=CC=C5NC4=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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